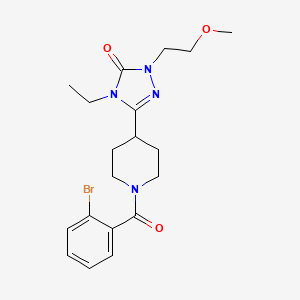

3-(1-(2-bromobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Descripción

Propiedades

IUPAC Name |

5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrN4O3/c1-3-23-17(21-24(19(23)26)12-13-27-2)14-8-10-22(11-9-14)18(25)15-6-4-5-7-16(15)20/h4-7,14H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJZLUJOQJQREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(1-(2-bromobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and results from various biological assays.

Chemical Structure and Synthesis

The compound features a complex structure combining a piperidine moiety with a triazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

- Formation of the Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

- Triazole Ring Formation : The triazole moiety is introduced via cyclo-condensation reactions, which can be facilitated by various coupling agents.

- Bromobenzoyl Substitution : The introduction of the bromobenzoyl group enhances the compound's lipophilicity and may improve its interaction with biological targets.

Antimicrobial Activity

Recent studies have reported that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific biological activity of our compound against these pathogens remains to be fully elucidated but is anticipated based on structural similarities.

Anticancer Properties

Triazole derivatives are also noted for their anticancer activities. Research indicates that modifications to the triazole ring can influence cytotoxicity against cancer cell lines . Preliminary in vitro assays should be conducted to assess the effectiveness of this compound against specific cancer types.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Triazoles have been linked to inhibition of various enzymes, including acetylcholinesterase (AChE) and urease . Investigating the inhibitory effects on these enzymes could provide insights into its therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituent Effects : The presence of the bromobenzoyl group may enhance binding affinity to target receptors.

- Ring Modifications : Variations in the triazole or piperidine rings can significantly alter pharmacokinetic properties and biological efficacy.

A comparative analysis with similar compounds can help identify optimal modifications for enhanced activity.

Study 1: Antimicrobial Evaluation

In a recent study, a series of triazole derivatives were tested for their antimicrobial efficacy. Compounds were evaluated using standard disk diffusion methods against several bacterial strains. Results indicated that certain structural modifications led to increased potency, suggesting that our compound may exhibit similar trends .

Study 2: Anticancer Screening

A separate investigation focused on triazole-based compounds' anticancer properties against HeLa and MCF-7 cell lines. The study found that specific substitutions on the triazole ring significantly improved cytotoxicity, highlighting the importance of structural optimization in drug design .

Aplicaciones Científicas De Investigación

Biological Applications

Research indicates that compounds similar to 3-(1-(2-bromobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one may have applications in the following areas:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. The incorporation of the piperidine structure may enhance this activity, making it a candidate for developing new antimicrobial agents. For instance, related compounds have demonstrated effectiveness against various bacterial and fungal strains in vitro .

Anticancer Potential

Piperidine derivatives are being investigated for their anticancer properties. Research highlights their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique structure of this compound may contribute to its efficacy against specific cancer types .

Anti-inflammatory Effects

Compounds containing piperidine rings have been noted for their anti-inflammatory effects. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Neuropharmacological Applications

Given the structural characteristics of this compound, there is potential for neuropharmacological applications. Piperidine derivatives are often studied for their effects on neurotransmitter systems, which could lead to new treatments for psychiatric disorders.

Case Studies

Several case studies highlight the potential applications of similar compounds:

Comparación Con Compuestos Similares

Core Structure Variations

- Triazolone vs. Pyrazolone: The target’s triazolone core (1H-1,2,4-triazol-5(4H)-one) differs from pyrazolone derivatives (e.g., –8) in electronic distribution and tautomeric behavior.

- Piperidine vs. Piperazine : The target’s piperidine moiety () is less polar than the piperazinyl group in , which may reduce solubility but improve membrane permeability .

Substituent Effects

- Halogenation: The ortho-bromine in the target’s benzoyl group contrasts with para-substituted halogens (e.g., 4-chlorophenyl in ).

- Methoxyethyl vs. Methoxybenzyl : The target’s 2-methoxyethyl chain is shorter and more flexible than the methoxybenzyl group in , reducing steric bulk but possibly diminishing aromatic stacking interactions .

- Hydroxyphenyl vs. Bromobenzoyl : ’s hydroxyphenyl group supports hydrogen bonding, whereas the target’s bromobenzoyl may engage in halogen bonding, a critical interaction in medicinal chemistry .

Physicochemical Implications

- Solubility : The methoxyethyl group improves aqueous solubility relative to ’s halogen-heavy pyrazolones, which are highly lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.